Home > Products > Screening Compounds P50267 > KALIOTOXIN (1-37)
KALIOTOXIN (1-37) -

KALIOTOXIN (1-37)

Catalog Number: EVT-1493318
CAS Number:
Molecular Formula: C19H28F6NO5PS
Molecular Weight: 4,020.8 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KALIOTOXIN (1-37) is a blocker of Ca2+-activated K+ channels of high conductance and some voltage-dependent K+ channels. In human and murin β-lymphocytes, where both K+ channels subtypes are present, Kaliotoxin (1-37) is a selective voltage-dependent K+ channels blocker. 37-amino acid peptide with 3 disulfide bridges, synthetic, originally from Androctonus mauretanicus mauretanicus scorpion venom. Kaliotoxin (1-37) presents the same biological activity as Kaliotoxin (KTX). Neurons:
Overview

Kaliotoxin (1-37) is a neurotoxin derived from the venom of the scorpion species Androctonus mauretanicus. This compound is characterized as a potent inhibitor of high conductance calcium-activated potassium channels, specifically the KCa channels. Kaliotoxin consists of 37 amino acid residues and has garnered significant attention due to its ability to modulate ion channel activity, making it a valuable tool in neurobiological research.

Source and Classification

Kaliotoxin is classified as a scorpion toxin and is part of a larger family of potassium channel blockers. It is sourced from the venom of the Androctonus mauretanicus scorpion, which is known for its neurotoxic properties. The toxin's primary function is to inhibit potassium ion flux, which plays a critical role in neuronal excitability and signaling.

Synthesis Analysis

Methods

The synthesis of kaliotoxin (1-37) has been achieved through solid-phase peptide synthesis techniques. Specifically, an Applied Biosystems 430A peptide synthesizer was utilized to produce both kaliotoxin (1-37) and its amide derivative, kaliotoxin (1-37)-amide. This method allows for precise control over the sequence and structure of the synthesized peptides, ensuring that they closely resemble the natural toxin.

Technical Details

The synthesis process involves sequential addition of protected amino acids to a growing peptide chain on a solid support. After synthesis, the peptides undergo cleavage from the resin and deprotection to yield the final product. Characterization techniques such as mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of the synthesized compounds .

Molecular Structure Analysis

Kaliotoxin (1-37) exhibits a unique three-dimensional structure that is crucial for its function as a potassium channel blocker. The molecular structure includes several disulfide bonds that stabilize its conformation, similar to other members of the potassium channel blocker family, such as charybdotoxin and iberiotoxin.

Structure Data

The amino acid sequence of kaliotoxin (1-37) contributes to its specific binding affinity for potassium channels. The structural differences between kaliotoxin and related toxins have been analyzed, revealing variations that may influence their functional properties .

Chemical Reactions Analysis

Kaliotoxin participates in specific chemical interactions with potassium channels, inhibiting their activity through competitive binding. This interaction can be characterized by various biochemical assays that measure ion flux changes in response to toxin application.

Technical Details

Kaliotoxin's binding affinity has been quantified using radiolabeled competition assays. For instance, studies have shown that kaliotoxin binds with a dissociation constant (Kd) ranging from 2 to 8 nM for blocking whole-cell and unitary molluscan KCa currents . Additionally, shorter peptide sequences derived from kaliotoxin have been tested for their ability to compete with the full-length toxin, providing insights into critical binding regions within its structure .

Mechanism of Action

Kaliotoxin exerts its effects primarily by blocking calcium-activated potassium channels, which are essential for regulating neuronal excitability. By inhibiting these channels, kaliotoxin disrupts normal ionic homeostasis within neurons.

Process Data

The mechanism involves direct binding to the channel's pore or associated regulatory sites, preventing potassium ions from passing through. This blockade leads to prolonged depolarization of neuronal membranes, which can result in increased neuronal excitability and neurotransmitter release .

Physical and Chemical Properties Analysis

Kaliotoxin (1-37) possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 4,200 Da.
  • Solubility: Generally soluble in water and buffered saline solutions.
  • Stability: Stability can vary based on environmental conditions; typically more stable under controlled temperatures.
  • pH Sensitivity: Activity may be influenced by pH levels due to potential protonation of amino acid side chains.

These properties are critical for understanding how kaliotoxin can be effectively utilized in laboratory settings.

Applications

Kaliotoxin (1-37) has several scientific applications:

  • Neuroscience Research: It serves as a valuable tool for studying ion channel physiology and neuronal signaling mechanisms.
  • Pharmacological Studies: Researchers use kaliotoxin to explore potential therapeutic targets for neurological disorders characterized by dysregulated potassium channels.
  • Toxicology: Kaliotoxin aids in understanding scorpion venom's effects on biological systems, contributing to antivenom development strategies.
Structural Characterization of KALIOTOXIN (1-37)

Primary Sequence Analysis and Homology to Scorpion Toxins

Kaliotoxin (KTX(1-37)) is a 37-amino acid neurotoxic peptide isolated from the venom of the North African scorpion Androctonus mauretanicus mauretanicus [1] [3]. Its primary sequence is GVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTP, featuring a high proportion of basic residues (6 lysines, 2 arginines) that facilitate electrostatic interactions with potassium channels [1] [6]. KTX shares 68% sequence identity with charybdotoxin (ChTX) and iberiotoxin (IbTX), key blockers of calcium-activated potassium (KCa) channels [1] [8]. A conserved Lys27 (homologous to Lys27 in ChTX) is critical for channel blockade, while variations in the N-terminal (e.g., Gly1 in KTX vs. Arg1 in IbTX) and residue 34 (Thr in KTX vs. Ser in IbTX) contribute to functional divergence [1] [5] [9]. The C-terminal region (residues 26–32) contains a near-universal motif (KCMNRKC) among scorpion toxins, implicated in channel recognition [3].

Table 1: Key Sequence Features of Kaliotoxin (1-37)

FeatureSequence/ResiduesFunctional Implication
Full sequenceGVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTPScaffold for K⁺ channel interaction
Conserved lysine residueLys27Pore blockade of K⁺ channels
Proline residuesPro13, Pro15Disruption of α-helix
C-terminal motifKCMNRKC (residues 27-33)Potassium channel recognition site
Disulfide-forming cysteinesCys8, Cys14, Cys18, Cys28, Cys33, Cys35Stability and tertiary fold

Secondary Structure Determination via NMR Spectroscopy

NMR studies reveal KTX(1-37) adopts a canonical scorpion toxin fold: a short antiparallel β-sheet (residues 1–7, 24–26) connected by a distorted α-helix (residues 10–22) to a C-terminal helix [1] [7]. This core scaffold is stabilized by three disulfide bonds (Cys8–Cys28, Cys14–Cys33, Cys18–Cys35), consistent with the "cysteine-stabilized α/β" (CSαβ) motif seen in ChTX and IbTX [1] [3]. The β-sheet exhibits minimal deviation from homologous toxins, but the helical domain shows significant anomalies due to proline residues [1].

Alpha-Helical Distortions Induced by Proline Residues

Unlike ChTX and IbTX, KTX(1-37) incorporates Pro13 and Pro15 within its expected α-helical region (residues 10–22). Proline’s rigid pyrrolidine ring prevents backbone N–H participation in helix-stabilizing hydrogen bonds. NMR data confirm this shortens the α-helix to residues 10–19 (vs. 10–25 in ChTX) and introduces a pronounced kink at Gly12–Pro13 [1]. Molecular dynamics simulations indicate this distortion repositions the adjacent conserved Lys27, reducing its solvent accessibility compared to ChTX—a key factor in KTX’s divergent channel selectivity [1] [7].

Identification of 3(10) Helix Motifs in the C-Terminal Region

The C-terminal segment (residues 35–37) forms a 3(10)-helix, characterized by NMR-derived backbone dihedral angles (φ, ψ) averaging –60° ± 30° and –30° ± 30° and sequential ii+3 hydrogen bonds [1]. This right-handed helical structure has 3 residues per turn (vs. 3.6 for α-helices), creating a tighter hydrogen-bonding pattern. The 3(10) motif positions Thr37’s carbonyl group to interact with the β-sheet, influencing the orientation of the critical Lys27 side chain [1] [7].

Table 2: Secondary Structure Elements in Kaliotoxin (1-37)

Structural ElementResidue RangeKey FeaturesComparison to ChTX
β-strand 12–7Antiparallel to β-strand 2Identical topology
α-Helix10–19Kinked at Gly12-Pro13; shortened by Pro15Residues 10–25; no proline-induced kink
β-strand 224–26Linked to α-helix by loopSlightly shorter (24–25)
3(10)-Helix35–37Terminal helical turn; stabilizes Lys27 orientationAbsent; C-terminus is unstructured loop

Tertiary Structure Comparison with Charybdotoxin and Iberiotoxin

Despite sequence homology, KTX(1-37)’s tertiary structure diverges from ChTX and IbTX in two key regions:

  • Helix-Beta Sheet Packing: The truncated α-helix and elongated β1–α loop (residues 7–10) alter the spatial proximity of the β-sheet to the helix. In ChTX, this loop is compact, allowing tight packing; in KTX, the loop expansion creates a ~1.5 Å wider cleft between the helix and sheet [1] [7].
  • Conserved Lysine Environment: Lys27 resides in a hydrophobic pocket formed by Phe26, Cys28, and Met29 in ChTX. In KTX, the equivalent residues (Phe26, Cys28, Asn29) reduce hydrophobicity, increasing Lys27’s solvent exposure. This shift, combined with the 3(10)-helix’s pull on the C-terminus, repositions Lys27’s side chain by ~20° relative to ChTX [1] [3] [9].These differences rationalize KTX’s preferential block of voltage-gated (Kv1.x) over Ca²⁺-activated (KCa) channels—unlike ChTX, which inhibits both [5] [8]. KTX3, a variant from Buthus occitanus (76% identical), further underscores this: its N-terminal differences and Thr34 reduce rat brain synaptosome binding affinity 5-fold versus KTX [5].

Disulfide Bond Architecture and Stability Implications

KTX(1-37) contains three disulfide bonds with a Cys⁸–Cys²⁸, Cys¹⁴–Cys³³, Cys¹⁸–Cys³⁵ connectivity, identical to ChTX and IbTX [3] [6]. This arrangement creates a nested "disulfide core" where Cys8–Cys28 anchors the β-sheet to the α-helix’s C-terminal end, while Cys14–Cys33 and Cys18–Cys35 tether the helix’s central and N-terminal segments to the C-terminal loop [1] [7]. The core contributes to KTX’s extreme stability, with denaturation temperatures >90°C observed in homologous toxins [4].

However, KTX’s distorted helix subtly perturbs this core:

  • The Cys14–Cys33 bond spans a longer distance (7.2 Å vs. 6.0 Å in ChTX) due to helical bending, potentially reducing strain energy [1].
  • The Cys18–Cys35 bond adapts to the 3(10)-helix via a widened Cα–Sγ–Sγ–Cα dihedral angle (112° vs. 98° in ChTX), easing torsional stress [1].Engineered disulfide bonds in proteins (e.g., β-lactamase) demonstrate that extended cross-links (>5.5 Å) enhance stability when geometry permits [2]. KTX’s natural disulfides likely balance rigidity with flexibility to accommodate its unique helix.

Properties

Product Name

KALIOTOXIN (1-37)

Molecular Formula

C19H28F6NO5PS

Molecular Weight

4,020.8 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.